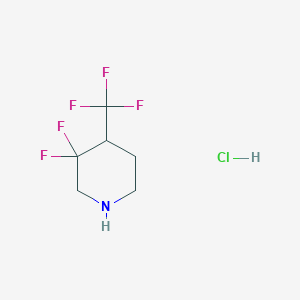

3,3-Difluoro-4-(trifluoromethyl)piperidine; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2243520-69-4 . It has a molecular weight of 225.59 . It is typically stored at a temperature of 4°C . The compound is usually in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 3,3-difluoro-4-(trifluoromethyl)piperidine hydrochloride . The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H .Chemical Reactions Analysis

While specific chemical reactions involving “3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride” are not available, it’s known that trifluoromethylated piperidines can be involved in C,N-cross coupling reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.59 . The SMILES string for this compound is FC1(F)CCCNC1 .Aplicaciones Científicas De Investigación

- Antagonistas del receptor de dopamina D3: Los científicos han explorado su potencial como precursor en la síntesis de antagonistas del receptor de dopamina D3, que juegan un papel en los trastornos neurológicos y psiquiátricos .

- Trifluorometilpiridinas: El grupo trifluorometilo en este compuesto contribuye a su bioactividad. Los investigadores han investigado su uso en el diseño de nuevos agroquímicos y pesticidas. Estos compuestos pueden exhibir una mayor eficacia contra plagas y enfermedades .

Síntesis orgánica y química medicinal

Agroquímicos y pesticidas

En resumen, el clorhidrato de 3,3-Difluoro-4-(trifluorometil)piperidina juega un papel fundamental en la síntesis orgánica, la investigación agroquímica y las pruebas farmacéuticas. Su grupo trifluorometilo imparte propiedades distintas, lo que lo convierte en una herramienta valiosa para investigaciones científicas innovadoras . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

The mechanism of action of DTFP is not well understood, and further research is required to elucidate its mode of action. However, studies have shown that DTFP interacts with certain receptors in the brain and has an effect on the central nervous system.

Biochemical and Physiological Effects:

DTFP has been shown to have an effect on the central nervous system, and it has been studied for its potential use as a treatment for various neurological disorders. Studies have shown that DTFP has anxiolytic and antidepressant effects, and it has been shown to improve cognitive function in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DTFP has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, and it has a high purity. DTFP is also stable under a wide range of conditions, which makes it suitable for use in various experimental conditions. However, DTFP has some limitations, such as its potential toxicity, which requires caution when handling the compound.

Direcciones Futuras

There are several future directions for research on DTFP. One area of research is the elucidation of the mechanism of action of DTFP. Further studies are required to determine the specific receptors that DTFP interacts with and the downstream effects of this interaction. Another area of research is the development of new pharmaceuticals and agrochemicals based on DTFP. Finally, further studies are required to determine the potential toxicity of DTFP and to develop safe handling procedures for the compound.

Conclusion:

In conclusion, DTFP is a chemical compound that has potential applications in various fields of scientific research. The synthesis method of DTFP is well established, and it is widely used in the laboratory for research purposes. DTFP has been shown to have an effect on the central nervous system, and it has been studied for its potential use as a treatment for various neurological disorders. Further research is required to elucidate the mechanism of action of DTFP and to develop new pharmaceuticals and agrochemicals based on the compound.

Métodos De Síntesis

The synthesis of DTFP involves the reaction of 3,3-Difluoropiperidine with trifluoromethyl iodide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields DTFP in high purity. The synthesis method of DTFP is well established, and it is widely used in the laboratory for research purposes.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPMZSMDFXKDOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(F)(F)F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)

![2-[(2-Phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2394888.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)

![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)

![2-(2,4-Dinitrophenyl)cyclohexanone O-[(4-fluorophenyl)methyl]oxime](/img/structure/B2394904.png)